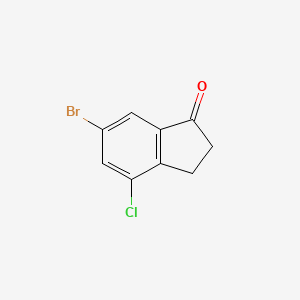
2-ブロモ-6-(4-クロロフェニル)ピリジン
概要
説明
2-Bromo-6-(4-chlorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the second position and a 4-chlorophenyl group at the sixth position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
科学的研究の応用
2-Bromo-6-(4-chlorophenyl)pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates for treating various diseases.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-chlorophenyl)pyridine can be achieved through several methods. One common approach involves the bromination of 6-(4-chlorophenyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromopyridine is coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in a solvent like toluene or ethanol under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6-(4-chlorophenyl)pyridine may involve large-scale bromination or coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-Bromo-6-(4-chlorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are typical reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 2-Bromo-6-(4-chlorophenyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets.
In material science, the compound’s electronic properties, such as electron affinity and charge transport characteristics, play a crucial role in its function as an organic semiconductor or liquid crystal.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(4-chlorophenyl)pyridine
- 2-Chloro-6-(4-bromophenyl)pyridine
- 2-Iodo-6-(4-chlorophenyl)pyridine
Comparison
Compared to similar compounds, 2-Bromo-6-(4-chlorophenyl)pyridine offers unique reactivity and selectivity due to the specific positioning of the bromine and chlorophenyl groups. This positioning can influence the compound’s electronic properties, making it suitable for specific applications in medicinal chemistry and material science. Additionally, the presence of both bromine and chlorine atoms provides opportunities for further functionalization and derivatization.
特性
IUPAC Name |
2-bromo-6-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZYRMXTNVWERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)
![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)


